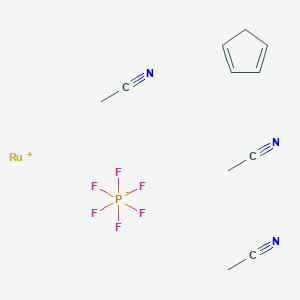
Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate is an organometallic compound with the chemical formula ([ (C_5H_5)Ru(CH_3CN)_3]PF_6). This compound features a ruthenium center coordinated to a cyclopentadienyl ligand and three acetonitrile molecules, with hexafluorophosphate as the counterion. It is widely used as a catalyst in various organic reactions due to its unique electronic and steric properties .
Mécanisme D'action
Target of Action
Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate, also known as MFCD02684569, is primarily used as a catalyst in organic synthesis . Its primary targets are the reactant molecules in the chemical reactions it catalyzes.
Mode of Action
This compound interacts with its targets by facilitating the formation of carbon-carbon (C-C) bonds and promoting cycloadditions . The cyclopentadienyl ligand (Cp) is bonded in an η5 manner to the Ru(II) center . This interaction results in changes to the reactant molecules, enabling the progression of the reaction.
Biochemical Pathways
As a catalyst, MFCD02684569 is involved in various biochemical pathways depending on the specific reaction it is catalyzing. It can facilitate regioselective and stereoselective dehydrative allylation of nucleophiles, O-H insertion and condensation reactions, hydrosilylation, decarboxylative allylic etherification, and Claisen rearrangement of unactivated allyl vinyl ethers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate typically involves the reaction of cyclopentadienylruthenium(II) chloride dimer with acetonitrile in the presence of a silver hexafluorophosphate. The reaction is carried out under an inert atmosphere to prevent oxidation of the ruthenium center. The general reaction scheme is as follows:
[ \text{[(C}_5\text{H}_5\text{)RuCl}_2\text{]} + 6 \text{CH}_3\text{CN} + 2 \text{AgPF}_6 \rightarrow 2 \text{[(C}_5\text{H}_5\text{)Ru(CH}_3\text{CN}_3\text{)]PF}_6 + 2 \text{AgCl} ]
Industrial Production Methods: While the compound is primarily synthesized in research laboratories, industrial production would follow similar synthetic routes with optimizations for scale, such as continuous flow reactors to enhance yield and purity. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate is involved in various types of reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to aldehydes or ketones.
Reduction: It is used in hydrogenation reactions to reduce alkenes and alkynes to alkanes.
Substitution: The acetonitrile ligands can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or hydrogen peroxide, often in the presence of a base.
Reduction: Hydrogen gas or hydride donors like sodium borohydride are typically used.
Substitution: Ligand exchange reactions often require mild heating and the presence of a coordinating solvent.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Alkanes.
Substitution: Various substituted ruthenium complexes depending on the incoming ligand.
Applications De Recherche Scientifique
Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, including hydrosilylation, allylation, and cycloaddition reactions.
Biology: The compound is explored for its potential in bioinorganic chemistry, particularly in the study of metal-protein interactions.
Medicine: Research is ongoing into its use in anticancer therapies, leveraging its ability to interact with DNA and proteins.
Comparaison Avec Des Composés Similaires
- Pentamethylcyclopentadienyltris(acetonitrile)ruthenium(II) hexafluorophosphate
- Dichloro(p-cymene)ruthenium(II) dimer
- Bis(cyclopentadienyl)ruthenium(II)
Comparison: Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate is unique due to its combination of cyclopentadienyl and acetonitrile ligands, which provide a balance of stability and reactivity. Compared to pentamethylcyclopentadienyl derivatives, it offers different steric and electronic properties, making it suitable for specific catalytic applications. The hexafluorophosphate counterion also enhances its solubility in polar solvents, which can be advantageous in certain reactions .
Propriétés
Numéro CAS |
80049-61-2 |
|---|---|
Formule moléculaire |
C11H14F6N3PRu |
Poids moléculaire |
434.3 g/mol |
Nom IUPAC |
acetonitrile;cyclopenta-1,3-diene;ruthenium(2+);hexafluorophosphate |
InChI |
InChI=1S/C5H5.3C2H3N.F6P.Ru/c1-2-4-5-3-1;3*1-2-3;1-7(2,3,4,5)6;/h1-5H;3*1H3;;/q-1;;;;-1;+2 |
Clé InChI |
MWTHSHMABYJQHQ-UHFFFAOYSA-N |
SMILES |
CC#N.CC#N.CC#N.C1=C[CH]C=C1.F[P-](F)(F)(F)(F)F.[Ru+] |
SMILES canonique |
CC#N.CC#N.CC#N.[CH-]1C=CC=C1.F[P-](F)(F)(F)(F)F.[Ru+2] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















